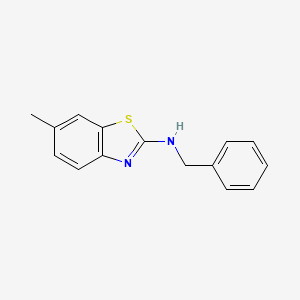

Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLYJKTDDCZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368267 | |

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-14-5 | |

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl-(6-methyl-benzothiazol-2-yl)-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

This document provides a comprehensive technical guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its subsequent conversion to the final product via reductive amination.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for the primary compounds involved in this synthesis are summarized in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 106-49-0 |

| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | 135–136[1] | 2536-91-6 |

| Benzaldehyde | C₇H₆O | 106.12 | -26 | 100-52-7 |

| This compound | C₁₅H₁₄N₂S | 254.35 | Not available | 56406-14-5 |

Experimental Protocols

The synthesis of this compound is achieved in two primary experimental stages:

-

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine.

-

Stage 2: Synthesis of this compound via Reductive Amination.

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from a well-established method for the preparation of 2-amino-6-methylbenzothiazole.[1]

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Activated Carbon (Norit)

Equipment:

-

3-liter three-necked, round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Oil bath

-

Steam distillation apparatus

-

Filtration apparatus

Procedure:

-

In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

-

With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over a period of 5 minutes.

-

To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

-

Heat the mixture in an oil bath to an internal temperature of 100°C for 3 hours.

-

Cool the solution, which now contains the thiourea intermediate, to 30°C.

-

Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.[1]

-

Maintain the mixture at 50°C for 2 hours.

-

Filter the mixture to remove the chlorobenzene.

-

Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.[1]

-

Filter the hot solution and then make it alkaline by adding 200 ml of concentrated ammonium hydroxide.

-

Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

-

For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

-

Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

-

After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The expected yield is 100–105 g, with a melting point of 135–136°C.[1]

Stage 2: Synthesis of this compound

This stage involves a two-step reductive amination process. The first step is the formation of a Schiff base by condensation of 2-amino-6-methylbenzothiazole with benzaldehyde. The second step is the reduction of the Schiff base to the final amine product.

Step 2a: Synthesis of N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (Schiff Base Intermediate)

This procedure is based on general methods for the condensation of 2-aminobenzothiazoles with aromatic aldehydes.

Materials:

-

2-Amino-6-methylbenzothiazole (from Stage 1)

-

Benzaldehyde

-

Methanol

-

Glacial Acetic Acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 16.4 g (0.1 mole) of 2-amino-6-methylbenzothiazole in 150 ml of methanol.

-

Add 10.6 g (0.1 mole) of benzaldehyde to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Filter the solid product, wash with a small amount of cold methanol, and dry.

Step 2b: Reduction of the Schiff Base to this compound

This procedure employs a standard reducing agent to convert the imine to the secondary amine.

Materials:

-

N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (from Step 2a)

-

Methanol or Ethanol

-

Sodium Borohydride (NaBH₄)

-

Distilled Water

-

Dichloromethane or Ethyl Acetate for extraction

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the Schiff base from Step 2a in 200 ml of methanol in a flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add 7.6 g (0.2 mole) of sodium borohydride in small portions, keeping the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.

-

Quench the reaction by carefully adding water to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 100 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall synthesis workflow for this compound.

Caption: Step-by-step reaction scheme for the synthesis.

References

physicochemical properties of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

An In-depth Technical Guide on the Physicochemical Properties of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 56406-14-5, is a member of the benzothiazole class of compounds.[1][2] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the known , along with detailed experimental protocols for their determination. This information is crucial for researchers in drug discovery and development for understanding the compound's behavior in biological systems and for formulation development.

Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂S | [1][6] |

| Molecular Weight | 254.35 g/mol | [1] |

| CAS Number | 56406-14-5 | [1][2][6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in the field and can be adapted for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology: Capillary Method [9]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 3 mm.[7]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7][8]

-

Heating: The capillary tube is placed in the heating block of the apparatus.[9]

-

Initial Determination: The sample is heated rapidly to determine an approximate melting range.[10]

-

Accurate Determination: A fresh sample is heated slowly, at a rate of no more than 2°C per minute, starting from a temperature about 10-20°C below the approximate melting point.[11]

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range.[8]

Solubility Determination

Solubility is a crucial property that influences a drug's bioavailability. The "shake-flask" method is a common technique for determining thermodynamic solubility.[12][13]

Methodology: Shake-Flask Method [13]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.[12]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Purity Check: The purity of both the solvent and the solute should be high to ensure accurate results.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs, pKa influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[14]

Methodology: Potentiometric Titration [15]

-

Sample Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often with co-solvents for poorly soluble compounds.[15]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[15]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[15]

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa.[16]

-

Ionic Strength: The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.[15]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is considered the gold standard for experimental logP determination.[17]

Methodology: Shake-Flask Method [18]

-

Solvent Preparation: n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.

-

Partitioning: A small amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The mixture is shaken until partitioning equilibrium is reached (typically for several hours).

-

Phase Separation: The octanol and aqueous phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

Visualizations

The following diagrams illustrate a general experimental workflow and a conceptual pathway related to the potential biological activity of benzothiazole derivatives.

Caption: General workflow for determining physicochemical properties.

Caption: Conceptual pathway for antibacterial activity.

Potential Biological Activity

While specific biological activity data for this compound was not found in the initial search, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous studies have reported the antimicrobial properties of benzothiazole derivatives against various bacterial and fungal strains.[3] For instance, some benzothiazole derivatives have shown potent activity against Staphylococcus aureus.[3]

The mechanism of action for the antibacterial effects of some benzothiazoles involves the inhibition of essential enzymes in bacteria, such as dihydropteroate synthase (DHPS), which is critical for folic acid synthesis.[3] The second diagram above illustrates this conceptual pathway. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, making it a compound of interest for further investigation in antimicrobial drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. m.youtube.com [m.youtube.com]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. scribd.com [scribd.com]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

Technical Guide: Benzyl-(6-methyl-benzothiazol-2-yl)-amine and the Therapeutic Potential of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies related to the benzothiazole class of compounds, with a focus on 2-aminobenzothiazole derivatives. It is important to note that while the specific compound of interest is Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS Number 56406-14-5), a thorough search of scientific literature and patent databases did not yield specific experimental data or detailed biological studies for this particular molecule. The information presented herein is therefore based on published research on structurally related benzothiazole analogues and should be considered as a general guide for research and development purposes.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique structural and electronic properties of the benzothiazole nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and infectious diseases.

This compound belongs to this promising class of compounds. Its chemical structure, featuring a benzyl group attached to the 2-amino position and a methyl group at the 6-position of the benzothiazole core, suggests potential for specific interactions with biological targets.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 56406-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄N₂S | [1] |

| Molecular Weight | 254.35 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Potential Biological Activities and Mechanisms of Action

While specific data for this compound is unavailable, the broader class of 2-aminobenzothiazole derivatives has been extensively studied and shown to exhibit a range of biological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminobenzothiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2][3][4]

Signaling Pathways Modulated by Benzothiazole Derivatives:

Research indicates that benzothiazole derivatives can exert their anticancer effects by targeting multiple signaling cascades.[2][5] A key pathway frequently implicated is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4]

Other signaling pathways that have been shown to be modulated by benzothiazole derivatives include:

-

JAK/STAT Pathway: Involved in cell growth, differentiation, and immune response.[2][5]

-

ERK/MAPK Pathway: Plays a crucial role in cell proliferation and survival.[2][5]

-

NF-κB Signaling: A key regulator of inflammation and cell survival.[3]

Below is a DOT script and the corresponding diagram illustrating the potential mechanism of action of a generic benzothiazole derivative targeting the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Certain benzothiazole derivatives have demonstrated significant anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation.[3] The inhibition of the NF-κB signaling pathway is another mechanism through which these compounds can exert their anti-inflammatory effects.[3]

Antimicrobial Activity

The benzothiazole scaffold is also a component of various compounds with antimicrobial activity. Derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[6][7][8] The specific mechanisms of antimicrobial action are varied and depend on the particular substitutions on the benzothiazole ring.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[9]

General Synthesis of 2-Amino-6-methylbenzothiazole

A common precursor for the target compound is 2-amino-6-methylbenzothiazole. A representative synthesis is described below.[9][10]

Experimental Workflow:

Protocol:

-

Formation of p-Tolylthiourea: p-Toluidine is reacted with ammonium thiocyanate in the presence of an acid (e.g., hydrochloric acid) and heated.[9]

-

Cyclization: The resulting p-tolylthiourea is then treated with a halogenating agent, such as bromine in a suitable solvent (e.g., acetic acid) or hydrobromic acid, to facilitate the cyclization to form 2-amino-6-methylbenzothiazole.[9][10]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

N-Benzylation of 2-Amino-6-methylbenzothiazole (Hypothetical)

The final step to obtain this compound would involve the N-benzylation of 2-amino-6-methylbenzothiazole. A general protocol for such a reaction is as follows:

-

Reaction Setup: 2-Amino-6-methylbenzothiazole is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Addition of Base: A non-nucleophilic base (e.g., potassium carbonate or sodium hydride) is added to the solution to deprotonate the amino group.

-

Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (General Protocol)

A standard method to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The benzothiazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Related Benzothiazole Derivatives

As previously stated, no specific quantitative data for this compound has been found in the public domain. However, to provide a perspective on the potential potency of this class of compounds, the following table summarizes the IC₅₀ values of some 2-substituted benzothiazole derivatives against a hepatocellular carcinoma cell line (HepG2).

| Compound ID | Substituent on Benzothiazole | IC₅₀ (µM) on HepG2 Cells | Reference |

| Compound A | Nitro | 56.98 | [3] |

| Compound B | Fluorine | 59.17 | [3] |

Note: The data in this table is for illustrative purposes only and represents the biological activity of different, albeit related, benzothiazole compounds.

Conclusion and Future Directions

This compound belongs to the pharmacologically significant class of 2-aminobenzothiazole derivatives. While specific biological data for this compound is currently lacking, the extensive research on analogous structures suggests its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

-

In vitro screening: Assessing its cytotoxic activity against a panel of cancer cell lines and its antimicrobial and anti-inflammatory properties.

-

Mechanism of action studies: Investigating its effects on key signaling pathways, such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases.

The generation of such data will be crucial to unlock the full therapeutic potential of this and other related benzothiazole derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. facm.ucl.ac.be [facm.ucl.ac.be]

- 7. iosrjournals.org [iosrjournals.org]

- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine. It encompasses predicted spectroscopic data based on closely related analogs, detailed experimental protocols for its synthesis, and insights into its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 56406-14-5 Molecular Formula: C₁₅H₁₄N₂S Molecular Weight: 254.35 g/mol

The structure consists of a 6-methyl-benzothiazole core linked to a benzyl group via a secondary amine.

Caption: Molecular Structure of this compound

Spectroscopic Data for Structure Elucidation

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | t | 1H | -NH- |

| ~7.50 | s | 1H | H-7 (benzothiazole) |

| ~7.30-7.40 | m | 5H | Phenyl-H |

| ~7.25 | d | 1H | H-4 (benzothiazole) |

| ~7.05 | d | 1H | H-5 (benzothiazole) |

| ~4.55 | d | 2H | -CH₂- |

| ~2.40 | s | 3H | -CH₃ (benzothiazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C-2 (benzothiazole, C=N) |

| ~150.8 | C-7a (benzothiazole) |

| ~139.0 | C-ipso (phenyl) |

| ~130.9 | C-6 (benzothiazole) |

| ~130.5 | C-3a (benzothiazole) |

| ~128.7 | C-para/ortho (phenyl) |

| ~127.5 | C-meta (phenyl) |

| ~127.0 | C-4 (benzothiazole) |

| ~121.3 | C-5 (benzothiazole) |

| ~118.2 | C-7 (benzothiazole) |

| ~47.5 | -CH₂- |

| ~21.2 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1600 | Strong | C=N stretch (benzothiazole) |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aromatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process.

Caption: Synthetic workflow for this compound.

Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-Amino-6-methylbenzothiazole.

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Activated Carbon (Norit)

Procedure:

-

A solution of p-toluidine (1 mole) in chlorobenzene (700 ml) is prepared in a 3-L three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.

-

Sodium thiocyanate (1.1 moles) is added to the suspension of p-toluidine sulfate, and the mixture is heated at 100°C for 3 hours.

-

The solution is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.

-

The mixture is kept at 50°C for 2 hours.

-

Chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 L of hot water. The remaining solvent is removed by steam distillation.

-

The solution is filtered and made alkaline with concentrated ammonium hydroxide.

-

The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.

-

The crude product is recrystallized from hot ethanol with the addition of activated carbon to yield pale yellow granular crystals.

Synthesis of this compound (Final Product)

This is a general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

-

2-Amino-6-methylbenzothiazole

-

Benzyl chloride

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

-

The reaction mixture is stirred at 60-80°C for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure this compound.

Potential Signaling Pathway Inhibition

Derivatives of 2-aminobenzothiazole have been extensively studied for their anticancer properties. A common mechanism of action for this class of compounds is the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[2][3][4][5][6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

The diagram illustrates that upon activation of a Receptor Tyrosine Kinase (RTK), Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 then activates Akt, which in turn activates mTOR, promoting cell proliferation and survival while inhibiting apoptosis. This compound, as a representative 2-aminobenzothiazole derivative, is proposed to inhibit PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.

References

- 1. arabjchem.org [arabjchem.org]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors [mdpi.com]

Potential Biological Targets of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. While direct biological data for this specific molecule is limited in publicly available literature, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This technical guide consolidates available information on structurally related benzothiazole derivatives to infer the potential biological targets, mechanisms of action, and therapeutic applications of this compound. The primary activities associated with this structural class include anticancer, antifungal, and antibacterial effects. This document provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties. Derivatives of 2-aminobenzothiazole, in particular, have been the subject of extensive research, leading to the discovery of agents with potent antimicrobial, anti-inflammatory, and anticancer activities. This compound, which features a benzyl group substitution on the 2-amino position and a methyl group at the 6-position of the benzothiazole core, combines key structural motifs that suggest a high potential for biological activity. This guide aims to provide a detailed technical overview of the likely biological targets and activities of this compound based on structure-activity relationships (SAR) established for the broader benzothiazole class.

Potential Biological Activities and Molecular Targets

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of interest are oncology, mycology, and bacteriology.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated significant in vitro and in vivo anticancer activity. The proposed mechanisms often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

-

Kinases: The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many cancers, and various benzothiazole derivatives have been shown to inhibit key kinases within this pathway.[1]

-

DNA Gyrase: Some 2-aminobenzothiazole-based compounds have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme that also has homologs in eukaryotic cells, suggesting a potential mechanism for antiproliferative effects.[2]

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR has been observed with certain 2-aminobenzothiazole analogs, leading to the suppression of downstream signaling.

Inferred Signaling Pathway:

The hypothesized mechanism of anticancer action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival.

Antifungal Activity

Derivatives of 2-aminobenzothiazole have shown promising activity against a range of fungal pathogens, including various Candida species.[3][4]

Potential Molecular Target:

-

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungal drugs. Molecular modeling studies of 2-aminobenzothiazole derivatives suggest a favorable binding interaction with the active site of CYP51.[3]

Antibacterial Activity

The antibacterial potential of 2-aminobenzothiazole derivatives has been explored, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[5]

Potential Molecular Target:

-

DNA Gyrase: As mentioned in the anticancer section, DNA gyrase is a validated target in bacteria. Inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death.[2]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activity of structurally related 2-aminobenzothiazole derivatives against various biological targets.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound | Cell Line | Assay | Activity (IC₅₀/GI₅₀) | Reference |

| OMS14 | A549 (Lung) | Cytotoxicity | 22.13 µM | [1] |

| OMS14 | MCF-7 (Breast) | Cytotoxicity | 30.45 µM | [1] |

| Compound 4 | 60 Human Tumor Cell Lines | Growth Inhibition | 0.683 - 4.66 µM | [6] |

| Compound 17 | 60 Human Tumor Cell Lines | Growth Inhibition | >100 µM | [6] |

| N-(6-Cl-1, 3-benzthiazole-2-yl)-1-(2,5-dimethxyphenyl)methanamine | Pancreatic Cancer Cells | Anticancer | - | [7] |

Table 2: Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives

| Compound (Substitution at pos. 6) | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Benzyloxy (1e) | Candida albicans | >64 | [3] |

| (4-chlorophenoxy)methyl (1n) | Candida albicans | 4 | [3][4] |

| (4-chlorophenoxy)methyl (1n) | Candida parapsilosis | 8 | [3][4] |

| (4-chlorophenoxy)methyl (1n) | Candida tropicalis | 4 | [3][4] |

| (3,4-dichlorophenoxy)methyl (1o) | Candida albicans | 8 | [3][4] |

| (3,4-dichlorophenoxy)methyl (1o) | Candida parapsilosis | 4 | [3][4] |

| (3,4-dichlorophenoxy)methyl (1o) | Candida tropicalis | 8 | [3][4] |

Table 3: Antibacterial Activity of Thiazolyl Aminobenzothiazole Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 18 | E. coli | 6-8 | [5] |

| Compound 18 | P. aeruginosa | 6-8 | [5] |

| Compound 20 | S. aureus | 6-8 | [5] |

| Compound 20 | B. subtilis | 6-8 | [5] |

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on Sabouraud dextrose agar, and a suspension is prepared in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well plate.

-

Inoculation: The fungal inoculum is added to each well.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a comprehensive analysis of structurally related compounds provides a strong basis for inferring its potential therapeutic applications. The presence of the 2-aminobenzothiazole core, substituted with a benzyl group at the 2-amino position and a methyl group at the 6-position, suggests that this compound is a promising candidate for investigation as an anticancer, antifungal, and antibacterial agent. The most likely molecular targets include key enzymes and kinases such as PI3K, AKT, mTOR in cancer cells, lanosterol 14α-demethylase in fungi, and DNA gyrase in bacteria. Further in-depth experimental validation is necessary to confirm these hypothesized activities and to elucidate the precise mechanisms of action. The information and protocols provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pcbiochemres.com [pcbiochemres.com]

in silico modeling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

An In-Depth Technical Guide to the In Silico Modeling of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Abstract

This compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds, a scaffold associated with a wide array of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] In silico modeling offers a powerful, resource-efficient approach to predict the compound's pharmacokinetic and pharmacodynamic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.[10][11][12] This technical guide presents a comprehensive, hypothetical workflow for the computational analysis of this compound, from target identification to molecular dynamics and toxicity prediction, tailored for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry.[13] Derivatives have been synthesized and evaluated for a broad spectrum of biological activities.[6] Notably, this class of compounds has shown significant promise as anticancer agents by targeting key signaling proteins like tyrosine kinases, serine/threonine kinases, and particularly, phosphoinositide 3-kinases (PI3K).[1][14][15] The PI3K/AKT/mTOR signaling pathway, which governs cell metabolism, proliferation, and survival, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3][16] Given this precedent, a logical starting point for the in silico evaluation of this compound is to investigate its potential as an inhibitor of this critical cancer-related pathway.

Hypothetical In Silico Modeling Workflow

The computational evaluation of a novel compound involves a multi-step process. This workflow begins with preparing the ligand and its putative protein target, proceeds through docking and dynamic simulation to assess their interaction, and concludes with an evaluation of the compound's drug-like properties.

Interaction Analysis: Targeting the PI3K/AKT/mTOR Pathway

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of PI3Kα.[15] The PI3K/AKT/mTOR pathway is central to cell growth and survival, and its inhibition is a validated strategy in cancer therapy.[3] An inhibitor targeting PI3K would block the phosphorylation of PIP2 to PIP3, preventing the subsequent activation of AKT and mTOR, ultimately leading to apoptosis and cell cycle arrest.

Molecular Docking Results

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[11][12] For this hypothetical study, this compound was docked into the ATP-binding site of PI3Kα (PDB ID: 4ZOP). The results are compared with a known co-crystallized inhibitor.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.9 | VAL851, LYS802 | Hydrogen Bond |

| TRP780, TYR836 | Pi-Alkyl, Pi-Pi | ||

| Reference Inhibitor (Alpelisib) | -10.2 | VAL851, GLN859 | Hydrogen Bond |

| ILE800, ILE932 | Hydrophobic |

Molecular Dynamics (MD) Simulation Analysis

MD simulations provide insights into the stability of the protein-ligand complex over time.[17][18] A 100-nanosecond simulation of the docked complex would be performed to analyze its dynamic behavior. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability Interpretation |

| PI3Kα + Compound | 1.8 ± 0.3 | 1.2 ± 0.2 | Stable complex with minimal deviation, suggesting a persistent binding mode. |

| Apo-PI3Kα (unbound) | 2.5 ± 0.5 | N/A | Higher fluctuation in the unbound state, indicating ligand-induced stabilization. |

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[19][20][21] Various in silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are used for these predictions.[10][22]

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | High probability of being well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | 1.5 x 10⁻⁶ cm/s | Moderate to high permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB, reducing potential CNS side effects. |

| Plasma Protein Binding | ~85% | Significant binding to plasma proteins is expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibitor | Yes (Weak) | Potential for weak interaction with drugs metabolized by CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Predicted moderate rate of clearance from the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity related to hERG channel blockade. |

Experimental Protocols

Protocol for Molecular Docking (using AutoDock Vina)

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., PI3Kα, PDB ID: 4ZOP) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

In ADT, detect the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (grid box) to encompass the ATP-binding site of the protein, typically centered on the co-crystallized ligand's position.[11]

-

-

Docking Execution:

-

Use AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

-

The Lamarckian Genetic Algorithm is commonly used for conformational searching.[12]

-

Set the exhaustiveness parameter (e.g., 20) to control the thoroughness of the search.

-

-

Analysis:

-

Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores.

-

Visualize the top-ranked pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like Discovery Studio or PyMOL.[14]

-

Protocol for Molecular Dynamics Simulation (using GROMACS)

-

System Preparation:

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm for approximately 50,000 steps to remove steric clashes.[17]

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, run an NVT (constant Number of particles, Volume, and Temperature) ensemble for ~1 ns to stabilize the system's temperature.

-

Second, run an NPT (constant Number of particles, Pressure, and Temperature) ensemble for ~1 ns to stabilize the pressure and density.

-

-

Production MD Run:

-

Perform the final production simulation for at least 100 ns.[17]

-

-

Trajectory Analysis:

-

Calculate RMSD to assess the overall stability of the protein and the ligand's pose.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond occupancy and other non-covalent interactions over the simulation time.

-

Conclusion

This guide outlines a representative in silico strategy for the initial characterization of this compound. The hypothetical results suggest that the compound is a promising candidate for targeting the PI3Kα kinase. The molecular docking and MD simulations indicate a stable binding within the ATP pocket, and the ADMET predictions point towards a favorable drug-like profile with a low risk of major toxicities. These computational findings provide a strong rationale for advancing this compound to in vitro and in vivo experimental validation.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uokerbala.edu.iq [uokerbala.edu.iq]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 18. 4.5. Molecular Dynamics Simulation [bio-protocol.org]

- 19. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 21. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

An In-depth Technical Guide to the Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making the development of efficient synthetic routes to novel analogues a key focus in drug discovery.[1][2][3][4] This document details robust experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways and workflows using clear diagrams.

Overview of Synthetic Strategy

The primary and most elucidated pathway for the synthesis of this compound derivatives involves a two-step process. This method begins with the synthesis of the crucial intermediate, 2-amino-6-methylbenzothiazole. Subsequently, this intermediate undergoes a condensation reaction with a substituted benzaldehyde to form a Schiff base, which is then reduced to yield the final N-benzylated product. This approach offers versatility through the use of various substituted benzaldehydes, allowing for the creation of a library of derivatives.

An alternative, more direct approach is the regioselective N-alkylation of 2-aminobenzothiazoles using benzylic alcohols.[1] Another viable method is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[5][6][7]

Synthesis of Key Intermediate: 2-Amino-6-methylbenzothiazole

The starting material for the synthesis of the target derivatives is 2-amino-6-methylbenzothiazole. A reliable and well-established procedure for its preparation is outlined below.[8]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole[8]

-

Preparation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene. With stirring, slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid.

-

Thiourea Formation: To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

-

Cyclization: Cool the solution containing the p-tolylthiourea to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride ceases.

-

Work-up and Isolation: Remove the chlorobenzene by filtration. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation. Filter the hot solution to remove any insoluble matter.

-

Precipitation: Make the filtrate alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide. The 2-amino-6-methylbenzothiazole will precipitate.

-

Purification: Filter the precipitated solid and wash it with 200 ml of water. The crude product can be purified by recrystallization from hot ethanol after treatment with activated carbon (e.g., Norit). Dilute the hot ethanol solution with 500 ml of hot water and allow it to cool to induce crystallization. The final product is a pale yellow granular solid.

Synthesis of this compound Derivatives

The following two-step procedure, involving the formation of a Schiff base intermediate followed by reduction, is an effective method for synthesizing a variety of N-benzylated derivatives.[9]

Experimental Protocol

The following is a generalized protocol based on the synthesis of various derivatives.[9]

Step 1: Synthesis of N-(Arylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (Schiff Base Intermediate)

-

Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired substituted benzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for an appropriate time (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base intermediate.

Step 2: Synthesis of N-Benzyl-6-methyl-1,3-benzothiazol-2-amine Derivatives (Final Product)

-

Suspend the synthesized Schiff base (1 equivalent) in methanol.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (NaBH4) (typically 1.5-2 equivalents) portion-wise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3-4 hours).

-

Monitor the reaction by TLC until the Schiff base is consumed.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

References

- 1. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ijper.org [ijper.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arabjchem.org [arabjchem.org]

An In-depth Technical Guide on the Spectroscopic Data of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl-(6-methyl-benzothiazol-2-yl)-amine, a molecule of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information is presented to facilitate research and development activities requiring precise analytical data for this compound.

Molecular Structure

IUPAC Name: Benzyl-(6-methyl-1,3-benzothiazol-2-yl)-amine CAS Number: 56406-14-5[1] Molecular Formula: C₁₅H₁₄N₂S[1] Molecular Weight: 254.35 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for the analogue, 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine, are summarized below. The spectra were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data of 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.34 | t | 1H | NH-benzothiazole |

| 7.48 | s | 1H | H7 |

| 7.27 | d | 3H | H11, H15 and H4 |

| 7.17 | d | 2H | H12, H14 |

| 7.03 | d | 1H | H5 |

| 4.51 | d | 2H | Ar-CH₂N |

| 2.40 | s | 3H | CH₃-benzothiazole |

| 2.20 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine [2]

| Chemical Shift (δ) ppm | Assignment |

| 165.97 | C=N (benzothiazole) |

| 150.81 | C-S (benzothiazole) |

| 136.55 | Aromatic C |

| 136.42 | Aromatic C |

| 130.94 | Aromatic C |

| 130.50 | Aromatic C |

| 129.37 | Aromatic C |

| 127.86 | Aromatic C |

| 127.00 | Aromatic C |

| 121.34 | Aromatic C |

| 118.20 | Aromatic C |

| 47.45 | Ar-CH₂N |

| 21.22 | CH₃-benzothiazole |

| 21.15 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a similar compound are presented below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1600, 1595 | C=N stretch and Aromatic C=C stretch |

Note: The data is inferred from a closely related structure presented in the literature.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectrometry data for a related compound is provided.

Table 4: Mass Spectrometry (EI) Data

| m/z | Interpretation |

| 268 | [M]⁺ (for the 4-methylbenzyl analogue) |

| 163 | [M - benzyl group]⁺ fragment |

| 105 | [benzyl-CH₂]⁺ fragment |

Note: The data is for the 4-methylbenzyl analogue. The molecular ion peak for this compound is expected at m/z = 254.[2]

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The general workflow is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction. A detailed procedure is as follows:

-

p-Toluidine is dissolved in a suitable solvent such as glacial acetic acid.

-

Ammonium thiocyanate is added to the solution, and the mixture is cooled in an ice bath.

-

A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.

-

The mixture is then made alkaline with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

The crude 2-amino-6-methylbenzothiazole is purified by recrystallization from a suitable solvent like ethanol.

Step 2: N-Benzylation of 2-Amino-6-methylbenzothiazole

The final product is obtained by the N-benzylation of the intermediate:

-

2-Amino-6-methylbenzothiazole is dissolved in an appropriate solvent such as dimethylformamide (DMF).

-

A base, for instance, potassium carbonate, is added to the mixture.

-

Benzyl chloride is then added, and the reaction mixture is heated.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

-

The solid product is filtered, washed with water, and purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

-

A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a beam of electrons.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Caption: Logical workflow for spectroscopic structure confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the novel compound Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS Number: 56406-14-5).[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and theoretical considerations crucial for its characterization in a drug discovery and development context. This guide is intended to equip researchers with the necessary frameworks to assess its physicochemical properties, which are critical determinants of its potential as a therapeutic agent.

Introduction

This compound is a heterocyclic amine containing a benzothiazole core. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are fundamental to its developability. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and early assessment of these parameters are essential.

This guide details the standard experimental procedures for determining thermodynamic and kinetic solubility, as well as stability under various stress conditions. It also provides a logical framework for understanding the interplay of factors that influence these properties.

Compound Profile: this compound

A summary of the basic chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 56406-14-5 | [1][2] |

| Molecular Formula | C₁₅H₁₄N₂S | [1][3] |

| Molecular Weight | 254.35 g/mol | [1] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| Purity | Typically ≥95% from commercial suppliers. | [3][4] |

| Storage Conditions | Recommendations include storage at 4°C and protection from light, suggesting potential sensitivity to temperature and light. | [4] |

Experimental Protocols for Solubility Assessment

Aqueous solubility is a critical factor for drug absorption and distribution. The following are standard protocols for its determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or other buffers) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Solubility is reported in units of µg/mL or µM.

Diagram: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution prepared by dissolving it in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It is often used for early-stage screening.

Methodology:

-

Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

-

Aqueous Addition: A fixed volume of aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken for a short period (e.g., 1-2 hours).

-

Precipitation Detection: The presence of precipitate is detected by nephelometry (light scattering) or turbidimetry.

-

Data Reporting: The kinetic solubility is the concentration in the highest concentration well that remains clear.

Experimental Protocols for Stability Assessment

Evaluating the chemical stability of a compound is crucial to ensure its integrity during storage and administration.

Solution Stability

This assesses the stability of the compound in various solvents and buffers over time.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared at a known concentration in relevant buffers (e.g., pH 3, 7.4, 9) and stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies).

-

Analysis: The concentration of the remaining parent compound is quantified by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration. The degradation rate constant and half-life can be determined from this data.

Solid-State Stability (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solid samples of this compound are exposed to a variety of stress conditions:

-

Heat: Stored at elevated temperatures (e.g., 60°C).

-

Humidity: Stored at high relative humidity (e.g., 90% RH) at a specific temperature.

-

Light: Exposed to UV and visible light (photostability testing).

-

Oxidation: Treated with an oxidative agent (e.g., hydrogen peroxide solution).

-

Acid/Base Hydrolysis: Exposed to acidic and basic conditions.

-

-

Analysis: After a defined period, the samples are dissolved and analyzed by HPLC or LC-MS to quantify the amount of parent compound remaining and to identify major degradation products.

Diagram: Logical Framework for Physicochemical Property Assessment

Caption: Key Physicochemical Assessments for Drug Developability.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the essential experimental frameworks for its comprehensive characterization. The protocols for determining thermodynamic and kinetic solubility, as well as solution and solid-state stability, are fundamental to any drug development program. Researchers and scientists are encouraged to apply these methodologies to generate the critical data needed to evaluate the potential of this and other novel compounds as viable therapeutic candidates. The early and accurate assessment of these properties is a cornerstone of successful drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Benzyl-(6-methyl-benzothiazol-2-yl)-amine in Cancer Research

Disclaimer: To date, specific experimental data on the anticancer activity of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the broader class of benzothiazole derivatives, which have demonstrated significant potential in cancer research. These guidelines are intended to serve as a starting point for the investigation of this specific compound.

Application Notes